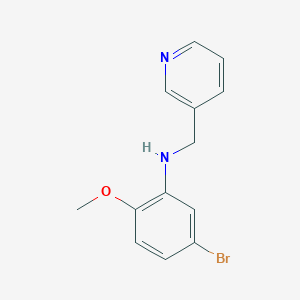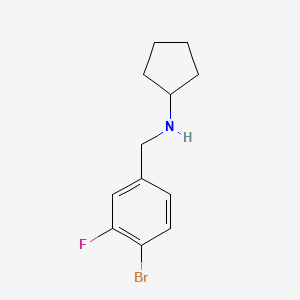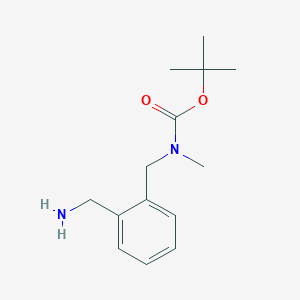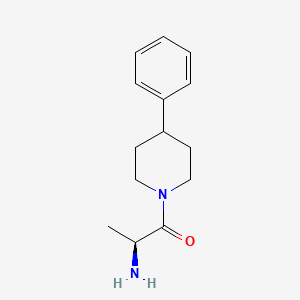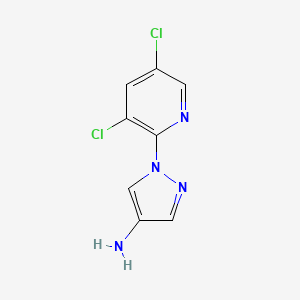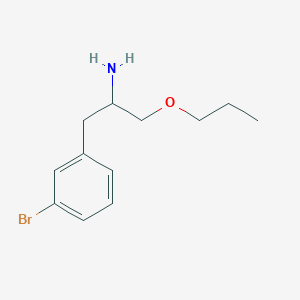
3-Fluoro-4-(1,3,4-oxadiazol-2-il)anilina
Descripción general
Descripción
“3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing an oxygen atom and two nitrogen atoms . This compound is part of a class of compounds known as 1,3,4-oxadiazoles, which are known for their wide range of biological activities .
Synthesis Analysis
1,3,4-Oxadiazoles, including “3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline”, can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline” can be analyzed using various spectroscopic techniques such as FT-IR, LCMS, and NMR .
Chemical Reactions Analysis
1,3,4-Oxadiazoles, including “3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline”, have the ability to undergo various chemical reactions. This makes them important for molecule planning because of their privileged structure, which has enormous biological potential .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline” can be determined using various techniques. For example, its melting point can be determined, and its chemical structure can be analyzed using NMR spectroscopy .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El andamiaje 1,3,4-oxadiazol, que forma parte de la estructura de la 3-Fluoro-4-(1,3,4-oxadiazol-2-il)anilina, ha sido ampliamente estudiado por su potencial como agente anticancerígeno. Estos compuestos han mostrado promesa en la inhibición de varias enzimas y proteínas que contribuyen a la proliferación de células cancerosas. Se han probado contra diferentes líneas celulares cancerosas, demostrando una citotoxicidad significativa .
Inhibición Enzimática
Se ha encontrado que este compuesto inhibe varias enzimas que son cruciales en la patogénesis de enfermedades, incluido el cáncer. Por ejemplo, puede inhibir la timidilato sintasa, HDAC, la topoisomerasa II, la telomerasa y la timidina fosforilasa, que son todos objetivos en la terapia contra el cáncer .
Actividad Antimicrobiana
La presencia del anillo 1,3,4-oxadiazol se ha asociado con una buena actividad antimicrobiana. La relación estructural entre el anillo oxadiazol y los grupos biológicamente activos unidos juega un papel significativo en las propiedades antimicrobianas de estos compuestos .
Sustituto Farmacológico
En química medicinal, la unidad 1,3,4-oxadiazol se ha utilizado como un sustituto (bioisóstero) para los ácidos carboxílicos, ésteres y carboxamidas debido a sus propiedades similares. Esto permite el desarrollo de nuevos fármacos con perfiles farmacocinéticos y farmacodinámicos potencialmente mejorados .
Propiedades Analgésicas y Antiinflamatorias
Se ha informado que los compuestos que contienen el núcleo 1,3,4-oxadiazol exhiben actividades analgésicas y antiinflamatorias. Esto los hace valiosos para el desarrollo de nuevos medicamentos para el manejo del dolor y la inflamación .
Efectos Antivirales e Antihipertensivos
El amplio espectro de actividades biológicas de los derivados de 1,3,4-oxadiazol también se extiende a los efectos antivirales e antihipertensivos. Estas propiedades se están explorando para crear nuevos tratamientos para infecciones virales e hipertensión .
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in controlling the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
The compound shows a robust inhibitory effect against the EGFR wild-type enzyme . It has been observed to have a 10-fold inferior potency against the mutant form of EGFR . This suggests that the compound interacts with its targets, leading to changes in their activity.
Result of Action
The compound’s action results in significant anticancer efficacy . It has been found to display potent cytotoxicity, with some compounds showing superior potency compared to established anticancer drugs . Furthermore, the compound has been observed to cause cell cycle arrest at G1/G0 and G2 phases .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial in the modulation of inflammatory responses. Additionally, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline has shown potential in binding to epidermal growth factor receptor (EGFR), which is important in cell signaling pathways .
Cellular Effects
The effects of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, particularly those involving EGFR . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as cell proliferation and apoptosis. In cancer cells, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline has shown potential in inhibiting cell growth and inducing cell cycle arrest .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, such as COX-2 and EGFR, inhibiting their activity . This inhibition can lead to a decrease in inflammatory responses and the suppression of cancer cell growth. Additionally, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can influence gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline remains stable under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential. Studies have shown that 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can cross cell membranes and reach intracellular targets, enhancing its efficacy in modulating cellular processes .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is crucial for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding the subcellular distribution of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQNTOPRMEPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



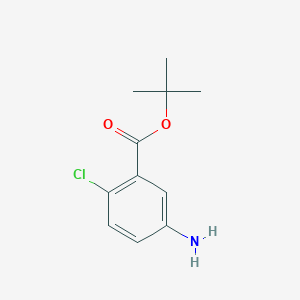

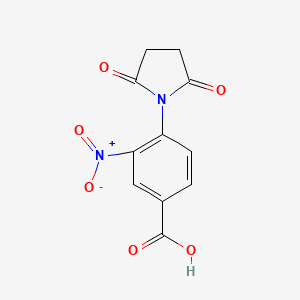
![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)
